(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one
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Overview
Description
(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a phenyl group, a propenone moiety, and a quinoline ring system with sulfur-containing substituents. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of (E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline ring system, followed by the introduction of the sulfur-containing groups and the phenylpropenone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The phenyl and propenone groups can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one involves its interaction with molecular targets and pathways. The compound’s thioxo and quinoline groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one can be compared with similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Al3Zr Intermetallic Compound: Known for its thermal stability and high specific strength.
Compounds with similar dielectric properties: Such as those involving Ba ions.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H19NOS3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H19NOS3/c1-14-8-7-11-16-18-20(26-27-21(18)25)22(2,3)23(19(14)16)17(24)13-12-15-9-5-4-6-10-15/h4-13H,1-3H3/b13-12+ |
InChI Key |
CGTZYQXIRZQGOG-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)/C=C/C4=CC=CC=C4)(C)C)SSC3=S |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C=CC4=CC=CC=C4)(C)C)SSC3=S |
Origin of Product |
United States |
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